(2-Fluoro-4-methoxyphenyl)methanethiol
CAS No.:
Cat. No.: VC17812531
Molecular Formula: C8H9FOS
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9FOS |
|---|---|
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | (2-fluoro-4-methoxyphenyl)methanethiol |
| Standard InChI | InChI=1S/C8H9FOS/c1-10-7-3-2-6(5-11)8(9)4-7/h2-4,11H,5H2,1H3 |
| Standard InChI Key | HOJFSTIGISSQIU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)CS)F |
Introduction
(2-Fluoro-4-methoxyphenyl)methanethiol is an organic compound characterized by a thiol group (-SH) attached to a methylene bridge connected to a 2-fluoro-4-methoxyphenyl group. This compound features both fluorine and methoxy substituents on the aromatic ring, which influence its chemical properties and biological activities. The molecular formula for (2-Fluoro-4-methoxyphenyl)methanethiol is typically reported as C9H11FOS, indicating the presence of carbon, hydrogen, fluorine, oxygen, and sulfur atoms .
Synthesis Methods
The synthesis of (2-Fluoro-4-methoxyphenyl)methanethiol typically involves organic reactions starting with materials such as 2-fluoro-4-methoxybenzaldehyde and thiols. The specific synthesis pathways can vary, but they generally involve nucleophilic substitution reactions where the thiol group acts as a nucleophile.
Biological Activities
Research suggests that compounds with similar structures to (2-Fluoro-4-methoxyphenyl)methanethiol may exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique combination of fluorine and methoxy groups may enhance its biological activity through improved binding affinity to biological targets.
Potential Applications
The compound's potential applications are diverse, including interaction studies with proteins and enzymes. Preliminary studies indicate that its structure allows effective interaction with certain biological receptors, which could lead to therapeutic applications. Molecular docking studies are crucial for understanding how this compound binds to specific targets, influencing its biological activity.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (4-Fluorophenyl)methanethiol | Fluorine at para position | Exhibits different reactivity due to para substitution. |
| (3-Bromo-2-fluoro-4-methoxyphenyl)methanol | Bromine at meta position | Different halogen affects electronic properties and reactivity. |
| (2-Fluoro-5-methylphenyl)methanethiol | Methyl group at ortho position | Alters steric hindrance compared to methoxy substitution. |
| (2-Fluoro-4-methoxyphenyl)methanethiol | Fluorine and methoxy at 2 and 4 positions | Enhances lipophilicity and biological activity. |
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